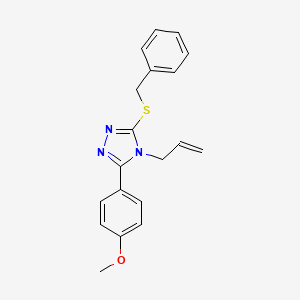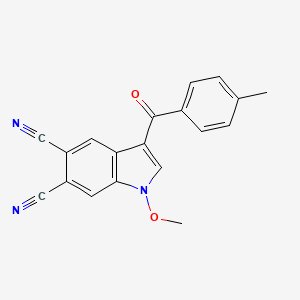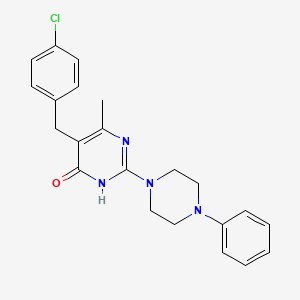![molecular formula C24H22BrClN6O B11039109 4-bromo-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide](/img/structure/B11039109.png)
4-bromo-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’‘-(4-BROMOBENZOYL)-N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE” is a complex organic compound that features multiple functional groups, including a bromobenzoyl group, a chloroindole moiety, and a dimethylpyrimidinyl guanidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’‘-(4-BROMOBENZOYL)-N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Bromobenzoyl Intermediate: Starting with 4-bromobenzoic acid, it can be converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Indole Derivative Preparation: The 5-chloroindole can be synthesized from indole through chlorination using N-chlorosuccinimide (NCS) in the presence of a catalyst.
Coupling Reaction: The bromobenzoyl chloride can then be reacted with the 5-chloroindole derivative in the presence of a base like triethylamine (TEA) to form the desired intermediate.
Guanidine Introduction:
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of automated reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reduction reactions can occur at the bromobenzoyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group on the indole ring can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄, H₂O₂
Reduction: LiAlH₄, NaBH₄
Substitution: Nucleophiles (amines, thiols), bases (NaOH, KOH)
Major Products
Oxidation: Oxidized indole derivatives
Reduction: Reduced benzoyl derivatives
Substitution: Substituted indole derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound may serve as a probe to study the interactions of indole derivatives with biological targets. It can be used in assays to investigate enzyme inhibition or receptor binding.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features suggest it could interact with specific biological targets, making it a candidate for developing new therapeutics.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of “N’‘-(4-BROMOBENZOYL)-N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE” would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets could include kinases, G-protein coupled receptors (GPCRs), or ion channels. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromobenzoyl)-N’-(2-chloroethyl)guanidine
- N-(4-Chlorobenzoyl)-N’-(2-(5-bromo-1H-indol-3-yl)ethyl)guanidine
- N-(4,6-Dimethyl-2-pyrimidinyl)-N’-(2-(5-chloro-1H-indol-3-yl)ethyl)guanidine
Uniqueness
The uniqueness of “N’‘-(4-BROMOBENZOYL)-N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE” lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of both bromobenzoyl and chloroindole moieties, along with the dimethylpyrimidinyl guanidine structure, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C24H22BrClN6O |
|---|---|
Molecular Weight |
525.8 g/mol |
IUPAC Name |
4-bromo-N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]benzamide |
InChI |
InChI=1S/C24H22BrClN6O/c1-14-11-15(2)30-24(29-14)32-23(31-22(33)16-3-5-18(25)6-4-16)27-10-9-17-13-28-21-8-7-19(26)12-20(17)21/h3-8,11-13,28H,9-10H2,1-2H3,(H2,27,29,30,31,32,33) |
InChI Key |
QUVUGUSTPMQGHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-Amino-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-5-yl]-1-(1,3-benzodioxol-5-yl)pyrrolidine-2,5-dione](/img/structure/B11039039.png)
![4-amino-1-(4-methoxyphenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11039042.png)
![6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(4-phenoxyanilino)-4(3H)-pyrimidinone](/img/structure/B11039048.png)
![1-(3,5-dimethylpiperidin-1-yl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]ethanone](/img/structure/B11039053.png)


![N-(4-fluorophenyl)-3-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11039102.png)


![[4-(2,3-Dimethylphenyl)piperazin-1-yl]{2-[(2-methoxyethyl)sulfanyl]phenyl}methanone](/img/structure/B11039116.png)
![ethyl 2-methyl-5-phenyl-4-(4,4,6,8-tetramethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-1H-pyrrole-3-carboxylate](/img/structure/B11039121.png)
![5-[6-{[4-(2-Fluorophenyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11039123.png)
![4-{5-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B11039127.png)

